4-Ethynylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-4-8-5-7(6)9/h1,3-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRYBNJRYHRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565906 | |
| Record name | 4-Ethynylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142503-06-8 | |
| Record name | 4-Ethynylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethynylpyridin 3 Ol
Precursor-Based Synthetic Routes
Halogenated pyridines are versatile and widely used precursors in cross-coupling reactions for the introduction of the ethynyl (B1212043) group. The synthesis of 4-Ethynylpyridin-3-ol would strategically start from a 4-halopyridin-3-ol derivative, such as 4-bromo- or 4-iodopyridin-3-ol. The carbon-halogen bond at the 4-position serves as a reactive handle for subsequent carbon-carbon bond formation.
The regioselective halogenation of the pyridine (B92270) ring is a crucial step. While direct halogenation of pyridine itself can be challenging and lead to mixtures of products, modern synthetic methods allow for more controlled installations of halogen atoms. nih.govnsf.gov For instance, processes involving Zincke imine intermediates have been shown to achieve highly regioselective halogenation of a wide range of pyridine precursors under mild conditions. nih.govnsf.gov The reactivity of the halogenated precursor in subsequent coupling reactions generally follows the order I > Br > Cl, which is a key consideration in the synthetic design. wikipedia.org
Table 1: Halogenated Pyridine Precursors and Their Reactivity
| Precursor | Halogen | Typical Synthetic Route to Precursor | Relative Reactivity in C-C Coupling |
|---|---|---|---|
| 4-Iodopyridin-3-ol | Iodine | Diazotization of 4-aminopyridin-3-ol (B195924) followed by Sandmeyer reaction with KI | Highest |
| 4-Bromopyridin-3-ol | Bromine | Electrophilic bromination of a protected pyridin-3-ol | Intermediate |
| 4-Chloropyridin-3-ol | Chlorine | Nucleophilic substitution on a suitable precursor | Lowest |
Protecting Group Strategies for Hydroxyl and Ethynyl Moieties
Given the presence of reactive hydroxyl and terminal ethynyl groups, a robust protecting group strategy is essential to prevent unwanted side reactions during the synthesis of this compound. nih.gov The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.
For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bzl), and esters. creative-peptides.com These groups can be introduced and removed under specific conditions, offering orthogonal protection strategies when multiple functional groups are present.
The terminal alkyne is often protected to prevent its participation in undesired coupling reactions, such as Glaser homocoupling. The most common protecting group for this purpose is the trimethylsilyl (B98337) (TMS) group. wikipedia.org It is readily introduced by treating the terminal alkyne with a silylating agent and can be easily removed under mild basic or fluoride-mediated conditions.
Table 2: Protecting Group Strategies for this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
|---|---|---|---|---|
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HCl, MeOH |
| Hydroxyl | Benzyl | Bzl | BnBr, NaH, THF | H₂, Pd/C |
| Ethynyl | Trimethylsilyl | TMS | TMS-acetylene in coupling, or TMSCl, base | K₂CO₃, MeOH or TBAF, THF |
Carbon-Carbon Coupling Reactions
Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The introduction of the ethynyl group at the 4-position of the pyridine ring is most effectively achieved through such methods.
The Sonogashira coupling is a powerful and widely used reaction for the synthesis of alkynes. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com In the context of this compound synthesis, a protected 4-halopyridin-3-ol would be coupled with a protected terminal alkyne, such as trimethylsilylacetylene.
The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base, commonly an amine such as triethylamine (B128534) or diisopropylethylamine. scirp.org The choice of solvent, temperature, and catalyst system can be optimized to achieve high yields. scirp.org Following the coupling reaction, the protecting groups on the hydroxyl and ethynyl moieties are removed to afford the final product.
Table 3: Typical Sonogashira Coupling Conditions
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 4-Bromo-3-(TBDMS-oxy)pyridine | Electrophile |
| Alkyne | Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes HX by-product, facilitates catalyst cycle |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |
Suzuki Coupling Strategies for Ethynylpyridine Derivatives
While the Sonogashira reaction is primary for installing the ethynyl group, the Suzuki-Miyaura coupling is a versatile method for the further functionalization of ethynylpyridine derivatives. expresspolymlett.comnih.gov This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net
Starting from a suitably protected this compound derivative that also contains a halogen atom at another position on the pyridine ring, a Suzuki coupling could introduce a variety of aryl, heteroaryl, or alkyl groups. Conversely, the ethynyl group itself can be converted into a boronic ester, which can then participate in a Suzuki coupling with various aryl or vinyl halides. This strategy allows for the creation of a diverse library of substituted pyridine compounds based on the this compound scaffold.
Table 4: Hypothetical Suzuki Coupling for Ethynylpyridine Derivatives
| Pyridine Substrate | Boronic Acid/Ester | Coupling Partner | Potential Product |
|---|---|---|---|
| 2-Bromo-4-ethynylpyridin-3-ol | Phenylboronic acid | - | 4-Ethynyl-2-phenylpyridin-3-ol |
| 4-(Pinacolboranyl)ethynylpyridin-3-ol | - | 1-Bromo-4-fluorobenzene | 4-((4-Fluorophenyl)ethynyl)pyridin-3-ol |
Emerging and Specialized Synthetic Techniques
Beyond the classical approaches, research into novel synthetic methodologies continues to provide new avenues for the synthesis of complex heterocyclic molecules like this compound. Multi-component reactions, for instance, offer a highly efficient means of constructing substituted pyridine rings in a single step from simple starting materials. chim.it While a direct multi-component synthesis for this compound may not be established, the adaptation of existing methods, such as those involving alkoxyallenes and nitriles, could be explored. chim.it
Furthermore, late-stage C-H functionalization is an increasingly important strategy in organic synthesis. researchgate.net The development of methods for the direct C-H ethynylation of a pyridin-3-ol precursor at the 4-position would represent a significant advancement, offering a more atom-economical and step-efficient route to the target molecule. These emerging techniques hold the promise of more sustainable and versatile syntheses of this compound and its derivatives in the future. nih.govresearchgate.net
Flow Chemistry Applications in Ethynylpyridine Synthesis
Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com This methodology is based on the continuous pumping of reagents through a reactor, which allows for precise control over temperature, pressure, and residence time, leading to higher efficiency and reproducibility. mdpi.comnih.gov The application of flow chemistry is particularly advantageous for the synthesis of heterocyclic compounds, where reactions can be hazardous or require long reaction times in batch processes. mdpi.comresearchgate.netazolifesciences.com
Research has demonstrated significant improvements in the synthesis of pyridine derivatives using flow conditions. For instance, a continuous-flow microwave reactor has been used for the one-step synthesis of pyridines and dihydropyridines. acsgcipr.org In one case, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, while maintaining similar high yields. mdpi.com Similarly, the synthesis of the anti-inflammatory drug Celecoxib was achieved with a 90% yield in a residence time of 64 minutes in a flow system, a substantial improvement over the 20 hours required for the batch process. mdpi.com
The key benefits of employing flow chemistry in the synthesis of complex molecules like ethynylpyridines include:
Enhanced Safety: Handling of hazardous reagents and unstable intermediates is safer due to the small reaction volumes and controlled environment. nih.govresearchgate.netazolifesciences.com
Increased Efficiency: Reactions can be accelerated significantly, reducing synthesis time from hours to minutes. mdpi.com
Scalability: Production can be scaled up more efficiently and reliably compared to batch methods. azolifesciences.com
Process Intensification: Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. nih.gov
| Reaction | Method | Reaction Time | Yield | Reference |
| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | 80-85% | mdpi.com |
| Pyrazolopyrimidinone Synthesis | Flow | 16 minutes | 80-85% | mdpi.com |
| Celecoxib Synthesis | Batch | 20 hours | 90% | mdpi.com |
| Celecoxib Synthesis | Flow | 64 minutes | 90% | mdpi.com |
Non-Catalytic Alkylation Reactions Involving Pyridyl-Alkynyl Structures
Alkylation reactions are fundamental for introducing functional groups onto heterocyclic scaffolds. While many such reactions rely on transition-metal catalysts, there is a growing interest in developing non-catalytic methods to improve sustainability and reduce costs. In the context of pyridyl-alkynyl structures, the pyridine ring itself can play a crucial role in directing reactions.
A notable development is the cross-coupling reaction of polyfluoroarenes with Grignard reagents, which proceeds without a metal catalyst through a pyridine-directed cleavage of a carbon-fluorine (C-F) bond. nih.gov This process demonstrates that the inherent electronic properties of the pyridine moiety can be harnessed to facilitate bond formation that would typically require a catalyst. Furthermore, pyridine and similar aza-aromatics can function as efficient "biomimetic hydrogen shuttles" in transition-metal-free direct N-alkylation of amines using alcohols, operating via a borrowing hydrogen mechanism. researchgate.net
In reactions specifically involving pyridyl-substituted alkynyl structures, aluminum-based alkoxides have been used to promote the alkylation of pyridyl-substituted ynones with dialkylzinc reagents. nih.gov These reactions, while promoted by an aluminum species, highlight the reactivity of the alkynyl ketone system adjacent to a pyridine ring. The resulting enantiomerically enriched tertiary propargyl alcohols, which contain both a pyridyl and an alkyne substituent, are versatile intermediates for synthesizing a wide range of complex acyclic and heterocyclic structures. nih.gov This includes the conversion to tetrasubstituted allenes and bicyclic amides. nih.gov
| Reaction Type | Reagents | Key Feature | Catalyst | Reference |
| C-F Alkylation | Polyfluoroarenes, Grignard Reagents | Pyridine-directed C-F bond cleavage | None | nih.gov |
| N-Alkylation | Aryl Amines, Alcohols | Pyridine as a hydrogen shuttle | None (Transition-Metal-Free) | researchgate.net |
| Ynone Alkylation | Pyridyl-substituted ynones, Dialkylzinc | Formation of tertiary propargyl alcohols | Aluminum-based promoter | nih.gov |
Multicomponent Reaction Sequences for Pyridine Scaffold Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors, making them ideal for synthesizing diverse pyridine derivatives. acsgcipr.orgbohrium.com
Several MCRs are employed for constructing the pyridine ring. The Hantzsch reaction, one of the earliest described MCRs, and related approaches like the Bohlmann-Rahtz pyridine synthesis, are widely used. acsgcipr.orgtaylorfrancis.com These reactions can be slow but are often amenable to acceleration through microwave heating or flow chemistry techniques to improve yields and reduce conversion times. acsgcipr.org
A particularly relevant approach for the synthesis of precursors to this compound is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which yields highly substituted pyridin-4-ol derivatives. chim.it The mechanism involves the initial reaction of the lithiated allene (B1206475) with a nitrile, followed by acylation with a carboxylic acid. Subsequent intramolecular cyclization and elimination lead to the formation of the pyridin-4-one, which exists in tautomeric equilibrium with the pyridin-4-ol form. chim.it This method is highly flexible, allowing for various substituents on the pyridine ring. The resulting pyridin-4-ol can be converted to a pyridin-4-yl nonaflate, a versatile intermediate for further functionalization, such as through palladium-catalyzed Sonogashira coupling reactions to introduce an ethynyl group. chim.it
Alkynes themselves are valuable components in MCRs, participating in reactions to form diverse molecular skeletons. rsc.org Their inclusion in MCR sequences provides a direct route to functionalized pyridine scaffolds bearing alkynyl substituents.
| MCR Approach | Components | Product Type | Key Features | Reference |
| Hantzsch-type Synthesis | Aldehyde, Ammonia, 2x β-ketoester | Dihydropyridine (B1217469) (requires oxidation) | Classic, versatile pyridine synthesis | acsgcipr.orgtaylorfrancis.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | Direct formation of the aromatic ring | acsgcipr.org |
| Alkoxyallene-based Synthesis | Lithiated Alkoxyallene, Nitrile, Carboxylic Acid | Substituted Pyridin-4-ol | Flexible route to highly functionalized pyridinols | chim.it |
Comprehensive Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-ethynylpyridin-3-ol, ¹H and ¹³C NMR would confirm the substitution pattern, while advanced techniques could reveal spatial relationships and intermolecular interactions.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the hydroxyl proton, and the acetylenic proton.
Pyridine Protons: The pyridine ring has three protons at positions 2, 5, and 6. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electronic effects of the hydroxyl and ethynyl (B1212043) substituents. Based on data for related compounds like pyridin-3-ol and substituted pyridines, the proton at position 2 (H-2), being adjacent to the nitrogen, would likely appear furthest downfield, potentially in the range of 8.0-8.5 ppm. chemicalbook.comrsc.org The protons at H-5 and H-6 would appear at slightly higher fields. For instance, in 2-iodo-3-hydroxypyridine, the proton corresponding to the H-6 position in this compound appears around 7.8-7.9 ppm. chemicalbook.com
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, it could appear as a broad singlet at a downfield position, potentially around 9.5-11.0 ppm, as seen in 2-iodo-3-hydroxypyridine. chemicalbook.com
Acetylenic Proton (≡C-H): The terminal alkyne proton typically resonates in the range of 3.0-3.5 ppm. This relatively shielded position is characteristic of protons attached to sp-hybridized carbons.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon bearing the hydroxyl group (C-3) would be significantly shifted downfield due to the oxygen's deshielding effect, likely appearing around 150-160 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would also be downfield. researchgate.netresearchgate.net For comparison, the carbon shifts in pyridine itself in CDCl₃ are approximately 150.2 ppm (C-2/6), 123.9 ppm (C-3/5), and 136.1 ppm (C-4). acs.org
Ethynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group typically appear in the range of 70-90 ppm. The carbon attached to the pyridine ring (C-4') would be at a different chemical shift than the terminal carbon (C-5').
A summary of predicted NMR shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| H-5 | 7.0 - 7.5 | - |
| H-6 | 7.8 - 8.2 | - |
| -OH | Variable (e.g., 9.5 - 11.0 in DMSO) | - |
| ≡C-H | 3.0 - 3.5 | - |
| C-2 | - | ~140-150 |
| C-3 | - | ~150-160 |
| C-4 | - | ~115-125 |
| C-5 | - | ~120-130 |
| C-6 | - | ~145-155 |
| -C ≡CH | - | ~80-90 |
| -C≡C H | - | ~70-80 |
Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. acs.orgnih.govresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show correlations between the adjacent protons on the pyridine ring (H-5 and H-6), confirming their positions relative to each other.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal on the pyridine ring (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6) and the acetylenic C-H bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It could be used to confirm the conformation, for instance, by observing through-space correlations between the H-5 proton and the ethynyl proton.
Paramagnetic NMR spectroscopy is a specialized technique used to study molecules that contain unpaired electrons, such as transition metal complexes, or to probe weak intermolecular interactions. researchgate.net While this compound itself is diamagnetic, it can be studied using paramagnetic NMR by observing its interaction with a paramagnetic species, such as a metal complex. nsf.govrsc.orgacs.org
The pyridine nitrogen and the hydroxyl oxygen of this compound are potential binding sites for paramagnetic metal ions. The presence of a paramagnetic center causes significant changes in the NMR spectrum of the interacting ligand, including large shifts in resonance frequencies (hyperfine shifts) and increased relaxation rates, which lead to signal broadening. acs.orgnih.govresearchgate.net
By titrating a solution of this compound with a paramagnetic metal complex and monitoring the changes in the ¹H NMR spectrum, one could:
Identify Binding Sites: The protons closest to the metal binding site (e.g., H-2 and H-6 if binding occurs at the nitrogen) would experience the most significant paramagnetic shifts and broadening.
Characterize Weak Interactions: This method is sensitive enough to detect and characterize weak, transient interactions in solution, providing insights into the formation of supramolecular assemblies. researchgate.net
Obtain Structural Information: The magnitude of the paramagnetic effects can provide distance and geometric information about the ligand-metal complex, helping to define the binding mode and orientation of the molecule. nsf.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group has characteristic absorption or scattering frequencies.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. Data for 3-pyridinol shows a prominent broad band in this area. nist.govnih.gov
≡C-H Stretch: A sharp, moderately intense absorption should appear around 3300 cm⁻¹. This is a classic indicator of a terminal alkyne. acs.orgaip.orglibretexts.org
C≡C Stretch: A weak but sharp absorption is expected in the 2100-2140 cm⁻¹ region. The intensity of this peak can be variable for terminal alkynes.
C=C and C=N Stretches: The stretching vibrations of the pyridine ring (aromatic C=C and C=N bonds) typically appear in the 1400-1650 cm⁻¹ region. researchgate.net
C-O Stretch: The stretching vibration for the aryl C-O bond is expected to be found in the 1200-1300 cm⁻¹ range.
Raman spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar or symmetric bond vibrations. hkust.edu.hk
C≡C Stretch: The carbon-carbon triple bond stretch, which is often weak in FTIR, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. This makes Raman an excellent technique for confirming the presence of the ethynyl group. nih.govacs.org
Pyridine Ring Modes: The symmetric "ring breathing" vibration of the pyridine ring, usually found around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. Other ring vibrations also provide a characteristic fingerprint. acs.org
≡C-H Stretch: The terminal alkyne C-H stretch also appears in the Raman spectrum around 3300 cm⁻¹, complementing the FTIR data.
The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural confirmation and detailed characterization of this compound in various research settings.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of a molecule. For a conjugated system like this compound, these techniques reveal information about electron transitions between different energy levels.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. acdlabs.com In organic molecules with conjugated systems, the most significant electronic transitions are typically π → π* and n → π*. acs.org The pyridine ring and the ethynyl group in this compound form a conjugated system. The presence of the hydroxyl group (-OH) as a substituent can further influence the electronic transitions.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from related structures. The absorption spectrum is anticipated to be dominated by π → π* transitions characteristic of the aromatic pyridine core and the ethynyl moiety. For comparison, studies on other ethynylpyridine derivatives, such as 2,6,8-triaryl-4-(phenylethynyl)quinazolines, show intense broad absorption bands in the ultraviolet region, specifically between 270–295 nm, which are attributed to these π-π* transitions. acs.org Similarly, the UV-Vis spectra of various pyridine N-oxides have been examined to understand their photochemical behavior, underscoring the importance of the pyridine chromophore in light absorption. acs.org The solvent environment can also induce shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. rsc.org
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Transition Type | Expected Wavelength Region | Influencing Factors |
|---|---|---|
| π → π* | ~250-300 nm | Conjugation between pyridine ring and ethynyl group; solvent polarity. |
Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the molecule's excited states. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. acdlabs.com For this compound (C₇H₅NO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of the molecular ion upon electron ionization (EI) is governed by the stability of the resulting fragments. chemguide.co.uk For this compound, several characteristic fragmentation pathways can be predicted based on established principles. libretexts.orgsavemyexams.commiamioh.edu
Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org
Loss of CO: Aromatic alcohols, like phenols, can undergo fragmentation involving the loss of a neutral carbon monoxide (CO) molecule.
Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide (HCN).
Retro-Diels-Alder Reaction: The pyridine ring could potentially undergo a retro-Diels-Alder type fragmentation, although this is less common.
Cleavage of the Ethynyl Group: The molecule could fragment with the loss of the ethynyl radical (•C₂H) or acetylene (B1199291) (C₂H₂).
The relative abundance of these fragment ions in the mass spectrum provides a "fingerprint" that helps to confirm the structure of the molecule.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 119.12 g/mol )
| m/z Value | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 119 | [C₇H₅NO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₆H₅N]⁺ | CO |
| 92 | [C₆H₄O]⁺ | HCN |
| 64 | [C₄H₄N]⁺ | C₂H + CO |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.
While a crystal structure for this compound itself has not been reported in the surveyed literature, data for related compounds offer valuable insights. For example, the crystal structure of the parent compound, 4-ethynylpyridine (B1298661), has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Additionally, the crystal structure of a more complex derivative, 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol, has been elucidated, demonstrating that substituted ethynylpyridinol scaffolds can form crystals suitable for XRD analysis. sigmaaldrich.com In another relevant study, a tripodal molecule containing a 4-(phenylethynyl)pyridine-2,6-dicarboxylate unit was found to crystallize in the triclinic space group P-1. tandfonline.com
For this compound, a crystal structure would be expected to reveal significant intermolecular hydrogen bonding involving the hydroxyl group (as a donor) and the pyridine nitrogen (as an acceptor), potentially leading to the formation of chains or networks in the solid state. Furthermore, π-π stacking interactions between the pyridine rings are also likely to be a prominent feature of the crystal packing.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6,8-triaryl-4-(phenylethynyl)quinazolines |
| 4-ethynylpyridine |
| 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
| 4-(phenylethynyl)pyridine-2,6-dicarboxylate |
| Carbon monoxide |
| Hydrogen cyanide |
Theoretical and Computational Chemistry Approaches
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern computational chemistry, providing a description of the electron distribution within a molecule. From this, a wide range of molecular properties can be derived.
Density Functional Theory (DFT) has become a leading methodology for the simulation of chemical systems. unige.ch It is a widely used tool for investigating atomic, molecular, and surface systems, offering an efficient and often reliable way to calculate ground-state properties such as electron density, total energy, and molecular structure. researchgate.net The theory's foundation lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. umn.edu
For a molecule like 4-Ethynylpyridin-3-ol, DFT calculations are typically employed to predict its optimized geometry, vibrational frequencies, and various electronic properties. These calculations utilize different exchange-correlation functionals, which are approximations of the exchange-correlation energy. A popular combination for organic molecules involves hybrid functionals like B3LYP paired with Pople-style basis sets, such as 6-311++G(d,p). researchgate.net Although specific DFT studies on this compound are not prevalent in the reviewed literature, the expected outcomes can be inferred from studies on analogous molecules. researchgate.net Calculations would yield data on total energy, dipole moment, and orbital energies, which are crucial for understanding the molecule's stability and polarity.
Table 1: Representative Ground State Properties Calculable by DFT for this compound (Note: The values below are hypothetical and for illustrative purposes, based on typical DFT outputs for similar heterocyclic compounds.)
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -398 Hartree |
| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | 2.5 Debye |
| Rotational Constants | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. | A: 4.5 GHz, B: 1.8 GHz, C: 1.3 GHz |
| Vibrational Frequencies | Frequencies of the normal modes of vibration, corresponding to peaks in an IR spectrum. | C≡C stretch: ~2150 cm⁻¹, O-H stretch: ~3400 cm⁻¹ |
Ab Initio Methods in Molecular Modeling
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, solving the electronic Schrödinger equation without using experimental data or empirical parameters. uzh.chifpenergiesnouvelles.com These methods, including Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation.
Ab initio molecular dynamics (AIMD) combines these electronic structure calculations with classical molecular dynamics, allowing for the simulation of atomic motion over time based on forces calculated "on the fly" from first principles. princeton.edu This approach is invaluable for modeling the dynamic behavior of this compound, such as conformational changes, proton transfer events, or its interaction with solvent molecules. While AIMD provides a high level of accuracy and can describe chemical bond breaking and formation, its significant computational cost often limits simulations to systems of a few hundred atoms and timescales of picoseconds to nanoseconds. princeton.edu For this compound, molecular modeling could be used to study its tautomeric equilibrium between the pyridin-3-ol form and its corresponding pyridinone isomer. nih.gov
Molecular Orbital Theory and Frontier Orbitals Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. ossila.com Central to this theory is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are critical in determining the optical and electronic properties of a molecule, as well as its chemical reactivity. ossila.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter for predicting a molecule's stability and reactivity. researchgate.netossila.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more polarizable and more reactive. researchgate.netajchem-a.com
For heterocyclic molecules, the spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.comwuxibiology.com In some cases, orbitals other than the LUMO (e.g., LUMO+1) may be more relevant for predicting reactivity if their lobes are more appropriately centered on the reactive site. wuxibiology.com Computational studies on this compound would calculate the energies of these orbitals and use them to derive global reactivity descriptors, as defined by conceptual DFT.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: Values are illustrative. These parameters are typically calculated using DFT methods.)
| Parameter | Formula | Description | Hypothetical Value (eV) |
| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | -6.8 |
| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Energy difference, indicates kinetic stability and reactivity. researchgate.net | 5.3 |
| Ionization Potential (I) | -E(HOMO) | Approximate energy required to remove an electron. ajchem-a.com | 6.8 |
| Electron Affinity (A) | -E(LUMO) | Approximate energy released when an electron is added. ajchem-a.com | 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. ajchem-a.com | 2.65 |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system. ajchem-a.com | -4.15 |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com | 3.26 |
Charge-Transfer Complex Investigations
This compound, possessing an electron-rich aromatic system and a π-conjugated ethynyl (B1212043) group, has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes. mdpi.com A CT complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. sfu.ca Studies on other ethynylpyridines have shown their ability to form such complexes with suitable electron acceptors, such as tetramethyl-p-phenylenediamine (TMPD). rsc.org
Computational modeling is a powerful tool for investigating these complexes. Theoretical calculations can predict the geometry of the donor-acceptor pair, the binding energy of the complex, and the extent of charge transfer. mdpi.com An analysis of the charge distribution in the complex compared to the isolated molecules can quantify the amount of charge that has moved from the donor (this compound) to the acceptor. mdpi.com Furthermore, calculations can predict the characteristic CT absorption band in the UV-Vis spectrum, which arises from an electronic transition from a molecular orbital located mainly on the donor to one located mainly on the acceptor. sfu.ca
Computational Reaction Pathway and Mechanism Elucidation
Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, thereby elucidating its mechanism. smu.edu This process involves identifying the stationary points on the PES, which include the reactants, products, any intermediates, and the transition states (TS) that connect them. smu.edu The energy difference between reactants and products determines the reaction's thermodynamics, while the energy difference between reactants and the highest-energy transition state (the activation barrier) governs the reaction's kinetics. mdpi.com
To study a potential reaction of this compound, such as its participation in a cycloaddition or an electrophilic substitution, computational chemists would model the structures of all relevant species. Methods like the Intrinsic Reaction Coordinate (IRC) or the string method are used to confirm that a calculated TS structure correctly connects the intended reactants and products on the reaction pathway. smu.edunih.gov For reactions in complex environments, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov These methods treat the chemically active region (e.g., the reacting molecules) with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. nih.gov
Table 3: Illustrative Energy Profile for a Hypothetical Two-Step Reaction of this compound (Note: Energies are relative and for illustrative purposes only.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 (TS1) | Energy barrier for the first step. | +22.5 |
| Intermediate | A metastable species formed after the first step. | -5.0 |
| Transition State 2 (TS2) | Energy barrier for the second step. | +15.0 |
| Products | The final species formed after the reaction. | -18.0 |
Transition State Characterization and Reaction Barriers
No published studies were found that computationally characterize the transition states or determine the reaction barriers for any reaction involving this compound. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products and calculating the energy required to overcome this barrier.
Free Energy Profile Determinations for Reaction Steps
There is no available research detailing the free energy profiles for reaction steps of this compound. Determining a free energy profile involves calculating the Gibbs free energy of all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products, to understand the spontaneity and feasibility of each step. A related study on a different system computed the free energy profile for the reaction of a [Bis(pyridine)iodine(I)]+ complex with 4-penten-1-ol. diva-portal.org
Advanced Computational Methodologies
Advanced computational methods provide deeper insights into molecular behavior, but their application to this compound has not been documented.
Long-Range Corrected DFT (LC-DFT) for Electronic Excitations
No literature exists on the use of Long-Range Corrected Density Functional Theory (LC-DFT) to study the electronic excitations of this compound. This method is crucial for accurately predicting the energies and nature of excited states, which govern a molecule's response to light, including its absorption and emission properties.
Nonadiabatic Coupling Calculations for Photochemical Processes
There are no reports of nonadiabatic coupling calculations for this compound. These calculations are essential for modeling photochemical processes, as they quantify the interactions between different electronic states that allow a molecule to transition between them after absorbing light, leading to photorelaxation or photochemical reactions.
Modeling of Heterogeneous Catalytic Systems
No studies were found that model heterogeneous catalytic systems involving this compound. Such modeling would investigate the interaction of the molecule with the surface of a solid catalyst, providing insights into reaction mechanisms, selectivity, and catalyst efficiency at a molecular level.
Chemical Reactivity and Reaction Mechanisms of 4 Ethynylpyridin 3 Ol
Electrophilic and Nucleophilic Processes of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The substituents on the ring in 4-ethynylpyridin-3-ol further modulate this reactivity.
Nucleophilic Attack : The pyridine ring is prone to attack by nucleophiles, particularly at the positions ortho (2 and 6) and para (4) to the electron-withdrawing nitrogen atom. masterorganicchemistry.comyoutube.com Nucleophiles are species rich in electrons that donate an electron pair to form a new covalent bond. youtube.comyoutube.com The presence of the electron-withdrawing ethynyl (B1212043) group at position 4 further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic addition or substitution reactions.
Reactions Involving the Ethynyl Group
The terminal alkyne is a highly versatile functional group, participating in a wide array of reactions.
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a nucleophile that can react with various electrophiles. It readily undergoes addition reactions.
Hydrothiolation (Thiol-Yne Reaction) : The addition of a thiol across the triple bond, known as a thiol-yne reaction, can proceed via either a radical (anti-Markovnikov addition) or a base/acid-catalyzed (Markovnikov addition) mechanism to yield vinyl sulfides. thieme-connect.de This type of "click chemistry" is known for its efficiency and high atom economy. thieme-connect.de
Catalytic Hydrogenation : The alkyne can be partially or fully reduced. Catalytic hydrogenation can convert the ethynyl group first to a vinyl group and then to an ethyl group, depending on the catalyst and reaction conditions used. acs.org
The ethynyl group serves as an excellent dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com These reactions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne). ijrpc.comorganic-chemistry.org
Common 1,3-dipolar cycloaddition reactions involving alkynes include:
Huisgen Cycloaddition : Reaction with organic azides to form 1,2,3-triazoles. This reaction is a cornerstone of click chemistry. wikipedia.orgijrpc.com
Nitrile Oxide Cycloaddition : Reaction with nitrile oxides yields isoxazoles. organic-chemistry.org
Azomethine Ylide Cycloaddition : This reaction provides a direct route to highly substituted pyrrolidines. researchgate.net
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Alkynes
| 1,3-Dipole | Dipolarophile | Product Heterocycle | Reaction Name |
|---|---|---|---|
| Azide (B81097) (R-N₃) | Alkyne (R'-C≡CH) | 1,2,3-Triazole | Huisgen Cycloaddition |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'-C≡CH) | Isoxazole | Nitrile Oxide Cycloaddition |
| Azomethine Ylide (R₂C=N⁺(R)C⁻H₂) | Alkyne (R'-C≡CH) | Pyrroline | Azomethine Ylide Cycloaddition |
The ethynyl group can also participate in other types of cycloadditions, such as [4+2] (Diels-Alder) and [4+3] cycloadditions, where it acts as the two-atom component. wikipedia.orgwilliams.edukoyauniversity.org
The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base. The resulting acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Sonogashira Coupling : This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is a highly efficient method for forming carbon-carbon bonds and could be used to couple this compound with various substrates. acs.orgresearchgate.net For instance, the related compound 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol, a phenolic precursor, is synthesized via a Sonogashira cross-coupling reaction. nih.gov
Functional Group Transformations on the Pyridine Core
The hydroxyl group at the 3-position behaves as a typical phenol (B47542), exhibiting acidic properties and undergoing reactions common to this functional group.
Deprotonation and Alkylation : The phenolic proton can be removed by a base, such as potassium hydroxide (B78521) or sodium methoxide, to form a phenoxide. nih.gov This nucleophilic phenoxide can then be alkylated, for example, by reacting with methyl iodide or methyl triflate to form the corresponding methoxy (B1213986) derivative. nih.gov
Mesylation and Substitution : The hydroxyl group can be converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl). acs.org This mesylate can then be displaced by various nucleophiles.
Oxidation : The secondary alcohol can be oxidized to the corresponding ketone (a pyridone derivative) using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). acs.org
Fluorination : Direct replacement of the hydroxyl group with fluorine can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). acs.org
Table 2: Potential Reactions of the Hydroxyl Group in this compound
| Reagent(s) | Product Functional Group | Reaction Type |
|---|
Substitution Patterns on the Pyridine Ring
The reactivity of the pyridine ring in this compound is governed by the electronic properties and directing effects of the existing hydroxyl (-OH) and ethynyl (-C≡CH) substituents. Pyridine itself is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. slideshare.netuoanbar.edu.iq The nitrogen atom deactivates the ring by inductively withdrawing electron density.
Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored but, when it occurs, it is directed to the C-3 (or C-5) position. slideshare.netaklectures.comlibretexts.org This is because the carbocation intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized, as one of the resonance structures places a positive charge on the highly electronegative nitrogen atom. libretexts.orgvaia.com In this compound, the -OH group is a strong activating group and an ortho-, para-director, while the ethynyl group is a deactivating group. The powerful directing effect of the hydroxyl group would likely favor electrophilic substitution at the positions ortho and para to it (C-2 and C-4). However, the C-4 position is already substituted. Therefore, electrophilic attack is most probable at the C-2 position.
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqabertay.ac.uk These positions are more electron-deficient due to the influence of the ring nitrogen. uoanbar.edu.iq For this compound, if a suitable leaving group were present, nucleophilic substitution would be expected to occur. For instance, the hydrochlorination of 2-ethynylpyridines proceeds via nucleophilic addition of a chloride ion to the ethynyl group, a reaction enhanced by the protonation of the ring nitrogen which increases the electrophilicity of the ethynyl moiety. acs.org Similar principles could apply to reactions at the pyridine ring of this compound if a leaving group is introduced.
Reactions can also occur at the substituents themselves. The ethynyl group can undergo various transformations, including Sonogashira coupling, a palladium-catalyzed cross-coupling reaction used to form C-C bonds with aryl or vinyl halides. smolecule.com
| Reaction Type | Most Likely Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | C-2 | -OH group is a strong activating ortho-, para-director. Ring nitrogen deactivates, directing to C-3/C-5. The -OH group's effect likely dominates. |
| Nucleophilic Substitution (with leaving group) | C-2, C-6 | Electron-deficient nature of the pyridine ring at positions ortho and para to the nitrogen. |
Mechanistic Studies of Specific Transformations
Catalytic Reaction Mechanisms and Turnover
The ethynyl and pyridine moieties of this compound are amenable to a variety of catalytic transformations, each with distinct mechanisms. Transition metal catalysts, particularly those based on palladium, ruthenium, and gold, are instrumental in activating the C-C triple bond and facilitating complex bond formations. organic-chemistry.orgthieme-connect.comnih.gov
Ruthenium-catalyzed reactions are prominent for alkyne transformations. For instance, ruthenium(II) complexes like Cp*RuCl(COD) can catalyze azide-alkyne cycloadditions (RuAAC) to selectively produce 1,5-disubstituted 1,2,3-triazoles. The mechanism is proposed to involve an oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgchalmers.se Ruthenium catalysts are also effective in alkene-alkyne coupling reactions, which proceed through a ruthenacyclopentene intermediate. acs.org
Gold-catalyzed reactions are known for their high carbophilicity, readily activating alkynes for nucleophilic attack. mdpi.combeilstein-journals.org Gold catalysts can facilitate a range of transformations, including cycloisomerizations and multifunctionalization reactions. nih.govfrontiersin.org For example, a gold-catalyzed oxidative Sonogashira coupling of terminal alkynes with arylboronic acids has been developed, proceeding through an arylgold(I) complex intermediate. nih.gov
Catalytic Turnover: A key metric for evaluating the efficiency of a catalyst is its turnover number (TON) and turnover frequency (TOF). uobabylon.edu.iq
Turnover Number (TON): Represents the number of substrate molecules converted per molecule of catalyst before the catalyst becomes deactivated.
Turnover Frequency (TOF): Is the TON per unit of time, effectively measuring the speed of the catalyst. uobabylon.edu.iq
These values are crucial for industrial applications where catalyst efficiency and longevity are paramount. For instance, in some catalytic systems, even a small amount of catalyst can facilitate a high number of reaction cycles, leading to high TONs. nih.govmit.edu The specific TON and TOF for reactions involving this compound would depend heavily on the specific catalyst, substrate, and reaction conditions employed.
| Catalyst Type | Example Reaction | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Ruthenium (Ru) | Azide-Alkyne Cycloaddition (RuAAC) | Formation of a ruthenacycle intermediate via oxidative coupling. | organic-chemistry.org |
| Ruthenium (Ru) | Alkene-Alkyne Coupling | Formation of a ruthenacyclopentene intermediate. | acs.org |
| Gold (Au) | Oxidative Sonogashira Coupling | Formation of an arylgold(I) complex. | nih.gov |
| Gold (Au) | Cycloisomerization of Enynes | Activation of the alkyne followed by intramolecular nucleophilic attack. | frontiersin.org |
| Palladium (Pd) | Sonogashira Coupling | Oxidative addition, transmetalation, and reductive elimination cycle. | smolecule.com |
Role of Reactive Intermediates in Reaction Pathways
Reactive intermediates are short-lived, high-energy species that are formed during a reaction and quickly convert to a more stable molecule. libretexts.orgallen.in Understanding their formation and fate is essential for elucidating reaction mechanisms. In the chemistry of this compound, several types of reactive intermediates, primarily involving the ethynyl group or the pyridine ring, are significant.
Carbocations: These positively charged carbon species can form during electrophilic additions to the alkyne or electrophilic substitutions on the pyridine ring. echemi.com For electrophilic substitution on pyridine, the stability of the intermediate carbocation (also known as an arenium ion or sigma complex) determines the regioselectivity. aklectures.comvaia.comallen.in Attack at C-3 avoids placing the positive charge on the electronegative nitrogen, resulting in a more stable intermediate compared to attack at C-2 or C-4. vaia.com
Carbanions: These negatively charged carbon species can act as potent nucleophiles. They are less common as intermediates in pyridine chemistry unless stabilized by strong electron-withdrawing groups.
Metal-Carbene Complexes: In many transition-metal-catalyzed reactions, metal-carbene species are key reactive intermediates. acs.org For example, copper-carbene intermediates can react with terminal alkynes in cross-coupling reactions or undergo addition to the C-C triple bond. nih.govmdpi.comnih.govencyclopedia.pub Similarly, gold-carbene intermediates are proposed in various gold-catalyzed transformations of alkynes. mdpi.com
Metallacycles: As mentioned previously, metallacyclic intermediates like ruthenacycles are crucial in ruthenium-catalyzed cycloadditions and coupling reactions. organic-chemistry.orgacs.org These cyclic structures containing a metal atom are formed by the coupling of unsaturated molecules within the coordination sphere of the metal.
The existence of these transient species is often inferred through mechanistic studies, including kinetic analysis, spectroscopic observation, or trapping experiments. libretexts.orgbeilstein-journals.org
Regioselectivity and Stereoselectivity Control in Organic Reactions
Regioselectivity refers to the preference of a reaction to occur at one specific position or region over all other possibilities. nih.gov In reactions of this compound, regioselectivity is a critical consideration for both the pyridine ring and the ethynyl group.
On the Pyridine Ring: As discussed, electrophilic substitution is regioselective for the C-3 (and C-5) position, while nucleophilic substitution favors the C-2 and C-4 positions. uoanbar.edu.iqvaia.com
On the Ethynyl Group: For unsymmetrical internal alkynes, controlling the regioselectivity of addition reactions is a significant challenge. nih.govrsc.org Selectivity is often governed by electronic factors (the directing effects of substituents) and steric hindrance. nih.gov For terminal alkynes like this compound, many additions (e.g., hydrohalogenation) follow Markovnikov or anti-Markovnikov patterns depending on the mechanism. Directing groups are increasingly used to achieve high regiocontrol in metal-catalyzed functionalizations of alkynes. nih.govacs.org
Stereoselectivity describes the preferential formation of one stereoisomer over another. researchgate.net In reactions involving the ethynyl group of this compound, which can lead to the formation of a double bond or new chiral centers, controlling stereoselectivity is vital.
Addition Reactions: The addition of reagents across the triple bond can result in either syn-addition (both groups add to the same face of the alkyne) or anti-addition (groups add to opposite faces), leading to E or Z isomers of the resulting alkene. The specific stereochemical outcome is highly dependent on the reaction mechanism. For example, nickel-catalyzed arylative cyclizations can proceed via a syn-addition of an aryl-nickel species onto an alkyne. rsc.org
Asymmetric Synthesis: When a reaction creates a new stereocenter, enantioselectivity (the preference for one enantiomer over the other) becomes important. This is often achieved using chiral catalysts or reagents. For instance, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium salts can produce dihydropyridine (B1217469) products with complete stereochemical control. mdpi.com
Control over both regioselectivity and stereoselectivity is paramount in organic synthesis for producing a single, desired product, thereby maximizing yield and simplifying purification. researchgate.net
Synthesis and Advanced Studies of 4 Ethynylpyridin 3 Ol Derivatives and Analogues
Modification at the Ethynyl (B1212043) Terminus for Extended Conjugation
The terminal alkyne functionality of 4-ethynylpyridin-3-ol serves as a versatile anchor point for the construction of larger, conjugated systems through various cross-coupling reactions. One of the most prominent methods employed is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the direct attachment of aromatic or unsaturated groups to the ethynyl moiety, thereby extending the π-conjugated system.
For instance, coupling with substituted aryl halides can introduce diverse electronic and steric properties to the molecule. The nature of the substituent on the aryl ring can significantly influence the photophysical and electronic characteristics of the resulting conjugated molecule. Electron-donating groups can increase the electron density of the π-system, while electron-withdrawing groups can lower it, providing a means to tune the molecule's properties for specific applications.
Another important reaction is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes to form a diacetylene linkage. This method is particularly useful for synthesizing symmetrical molecules with extended conjugation. The resulting 1,3-diyne bridge further elongates the π-system, often leading to significant shifts in absorption and emission spectra.
Furthermore, the ethynyl group can participate in Eglinton coupling, another oxidative homocoupling reaction that utilizes a copper(II) salt in pyridine (B92270). Similar to the Glaser coupling, this reaction produces a symmetrical diyne, extending the conjugation and influencing the material's properties.
These modifications at the ethynyl terminus are fundamental in the design and synthesis of organic materials for applications in electronics, photonics, and sensor technology, where control over the electronic structure and conjugation length is paramount.
Derivatization of the Pyridine Nitrogen Atom and Hydroxyl Group
The pyridine nitrogen and the hydroxyl group of this compound offer additional sites for chemical modification, enabling the fine-tuning of the molecule's solubility, electronic properties, and intermolecular interactions.
The pyridine nitrogen, being basic, can be readily quaternized by reacting with alkyl halides. This N-alkylation introduces a positive charge to the pyridine ring, significantly altering its electron-accepting properties and potentially enhancing its solubility in polar solvents. The choice of the alkylating agent allows for the introduction of various functional groups, which can further influence the molecule's self-assembly behavior and biological interactions.
The hydroxyl group at the 3-position is a versatile functional handle that can undergo a wide range of reactions. Etherification, through Williamson ether synthesis or other methods, allows for the introduction of alkyl or aryl groups. These modifications can impact the molecule's steric profile and solubility. For example, introducing long alkyl chains can enhance solubility in nonpolar organic solvents, while incorporating poly(ethylene glycol) (PEG) chains can improve water solubility.
Esterification of the hydroxyl group is another common derivatization strategy. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of ester derivatives. The electronic nature of the acyl group can influence the electron density of the pyridine ring system. Furthermore, the hydroxyl group can be converted to a better leaving group, such as a triflate or tosylate, facilitating nucleophilic substitution reactions to introduce a wider array of functionalities. A single-step, quantitative derivatization of hydroxyl groups can be achieved using ethanolic pivalic anhydride (B1165640) with 4-dimethylaminopyridine (B28879) nih.gov.
These derivatization strategies at the pyridine nitrogen and hydroxyl group are crucial for tailoring the properties of this compound for specific applications, ranging from materials science to medicinal chemistry.
Construction of Expanded Architectures and Heterocyclic Scaffolds
The this compound core is a valuable building block for the synthesis of more complex, expanded architectures and diverse heterocyclic systems. The presence of the reactive ethynyl and hydroxyl groups, along with the pyridine ring, allows for a variety of cyclization and annulation reactions.
Pyridine-Fused Systems (e.g., Indolizines, Pyrazoles)
The synthesis of indolizine (B1195054) (pyrrolo[1,2-a]pyridine) derivatives, isomers of indole, can be achieved through various strategies starting from pyridine precursors rsc.orgrsc.org. These methods often involve the reaction of pyridinium (B92312) ylides with activated alkynes. The diversity of synthetic approaches allows for the construction of a wide range of substituted indolizines rsc.orgrsc.org.
Similarly, pyrazole-fused pyridine systems are of significant interest due to their prevalence in biologically active molecules nih.gov. The construction of pyrazolo[3,4-b]pyridine frameworks can be accomplished through cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes nih.gov. These reactions often exhibit high regioselectivity and functional group tolerance nih.gov. Multicomponent reactions involving aminopyrazoles are also a powerful tool for the synthesis of pyrazole-fused heterocycles researchgate.net. Recent advances have highlighted strategic examples in the synthesis and characterization of various pyrazole (B372694) derivatives mdpi.com.
| Fused System | Starting Materials | Key Reaction Type |
| Indolizines | Pyridinium ylides, activated alkynes | Cycloaddition |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, alkynyl aldehydes | Cascade 6-endo-dig cyclization |
| Pyrazole-fused heterocycles | α,β-unsaturated aldehydes, cyclic-1,3-diketones, 5-aminopyrazoles | One-pot multicomponent reaction |
Triazole-Containing Analogues via Click Chemistry
The terminal ethynyl group of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govdntb.gov.ua This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles nih.gov. The CuAAC reaction is known for its reliability, selectivity, and biocompatibility of the starting materials nih.gov. Triazole moieties are more than just linkers; they can engage in hydrogen bonding and dipole interactions, facilitating binding to biological targets nih.gov.
This methodology allows for the facile conjugation of the ethynylpyridine scaffold to a wide variety of molecules bearing an azide (B81097) functional group, including biomolecules, polymers, and other heterocyclic systems. The resulting triazole-linked conjugates have found broad applications in drug discovery and materials science nih.gov. The versatility of click chemistry has been instrumental in accelerating drug discovery and optimization processes nih.gov.
| Reaction Name | Catalyst | Reactants | Product |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Terminal alkyne, Azide | 1,4-disubstituted 1,2,3-triazole |
Quinazoline (B50416) Derivatives Incorporating Ethynylpyridine Moieties
Quinazoline derivatives are an important class of N-containing heterocyclic compounds with a broad spectrum of biological activities nih.gov. The synthesis of quinazolines can be achieved through various methods, including Aza-reactions, microwave-assisted reactions, and metal-mediated reactions nih.gov. By incorporating the ethynylpyridine moiety into a quinazoline scaffold, hybrid molecules with potentially enhanced or novel properties can be designed.
This can be achieved by designing synthetic routes where a this compound derivative is used as a building block in the construction of the quinazoline ring or is attached to a pre-formed quinazoline core. For example, an amino-functionalized ethynylpyridine could react with a suitable benzoxazinone (B8607429) to form the quinazoline ring. Alternatively, a halogenated quinazoline could be coupled with this compound via a Sonogashira coupling reaction. The development of new synthetic methods continues to facilitate the creation of diverse quinazoline derivatives benthamscience.com.
Polymer-Based and Supramolecular Assemblies Utilizing Ethynylpyridine Scaffolds
The rigid and functionalizable nature of the ethynylpyridine scaffold makes it an excellent candidate for the construction of polymers and supramolecular assemblies. These materials can exhibit interesting photophysical, electronic, and self-assembly properties.
Polymerization of ethynylpyridine monomers can lead to conjugated polymers with potential applications in organic electronics. The pyridine nitrogen and hydroxyl group can be used to tune the polymer's solubility and processing characteristics.
In the realm of supramolecular chemistry, the ethynylpyridine unit can be incorporated into larger molecules designed to self-assemble through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The pyridine nitrogen is a key site for hydrogen bonding and metal coordination, while the aromatic system can participate in π-stacking interactions. These self-assembled structures can form well-defined nanoscale architectures, such as nanofibers, vesicles, and gels. The reversible nature of these non-covalent interactions can lead to materials with responsive or "smart" properties nih.gov. The design of such systems often involves a modular approach, allowing for the creation of scaffolds with tailorable properties researchgate.net. The development of multifunctional polymeric scaffolds is a growing area of research aimed at creating materials that can control cellular microenvironments mdpi.com.
| Assembly Type | Key Interactions | Potential Architectures |
| Conjugated Polymers | Covalent bonds | Linear chains, networks |
| Supramolecular Assemblies | Hydrogen bonding, π-π stacking, metal coordination | Nanofibers, vesicles, gels |
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Building Block for Complex Molecules
The utility of 4-Ethynylpyridin-3-ol as a synthetic building block stems from the distinct reactivity of its ethynyl (B1212043) and hydroxyl functionalities. The terminal alkyne group is particularly valuable for forming new carbon-carbon bonds through well-established cross-coupling reactions.
Key Synthetic Transformations:
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.comorganic-chemistry.org The ethynyl group of this compound can readily participate in Sonogashira couplings, allowing for the direct attachment of various aryl or vinyl substituents at the 4-position of the pyridine (B92270) ring. This method is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgmdpi.com
Click Chemistry: The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govorganic-chemistry.org This reaction provides a highly efficient and specific method for covalently linking the pyridine scaffold to other molecules that have been functionalized with an azide (B81097) group. The resulting 1,2,3-triazole linkage is exceptionally stable, making this a robust strategy for constructing complex architectures and bioconjugates. nih.govalliedacademies.org
The presence of these two reactive sites allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive, to be used in subsequent synthetic steps. This versatility makes this compound a valuable intermediate in multi-step syntheses. nih.gov
Table 1: Key Reactions Utilizing the Ethynyl Group of this compound
| Reaction Type | Key Reagents | Bond Formed | Significance |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp)-C(sp2) | Extends conjugation; builds complex aryl-alkyne structures. mdpi.comorganic-chemistry.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N3), Cu(I) Catalyst | 1,2,3-Triazole Ring | Efficiently and stably links molecular fragments. nih.govorganic-chemistry.org |
Preparation of Functional Materials
The electronic properties of the pyridine ring combined with the versatile reactivity of the ethynyl group make this compound an attractive monomer and building block for functional materials. mdpi.com
Organic materials with tailored optical and electronic properties are central to devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.comossila.com The conjugated system of the pyridine ring in this compound can be extended through polymerization or coupling reactions at the ethynyl position, creating larger π-conjugated systems capable of absorbing and emitting light.
Conjugated Polymers: Ethynylpyridine derivatives can undergo polymerization to form ionic polyacetylenes. acs.orgnih.gov These conjugated polymers possess interesting photoluminescent and electrochemical properties, making them candidates for use in optoelectronic applications. researchgate.net
Fluorescent Probes: The pyridine scaffold is a core component of many fluorescent molecules. nih.gov this compound can serve as a foundational structure for fluorescent probes designed to detect specific analytes, such as metal ions. nih.govnih.gov The ethynyl group provides a convenient attachment point for other chemical moieties, such as ionophores or targeting groups, often via click chemistry. This modular approach allows for the rational design of probes with high selectivity and sensitivity for applications in biological imaging and environmental monitoring. mdpi.com
The ability to incorporate this compound into or onto polymeric structures is key to its application in materials science.
Functional Monomers: As a monomer, this compound can be used to synthesize functional polymers. mdpi.com The resulting polymers carry pyridine and hydroxyl groups, which can influence the material's properties, such as solubility, thermal stability, and its ability to coordinate with metals or participate in hydrogen bonding. nih.govmtu.edu
Immobilized Systems: The ethynyl group is an excellent anchor for immobilizing the molecule onto surfaces or solid supports. mdpi.com Using techniques like click chemistry, this compound can be covalently attached to electrodes, nanoparticles, or polymer resins. nih.gov This strategy is used to create functionalized surfaces for applications such as biosensors, where an immobilized enzyme or probe is required, or in heterogeneous catalysis, where a catalyst is fixed to a support for easy recovery. nih.govnih.gov
Precursors for Radiolabelled Compounds in Imaging and Tracing Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) and carbon-11. unm.eduunt.edu The development of novel PET tracers requires precursor molecules that can be efficiently and rapidly radiolabeled in the final step of synthesis. nih.gov
Functionalized pyridine derivatives are important precursors for the synthesis of radiotracers targeting the central nervous system and various cancers. researchgate.netnih.gov The chemical structure of this compound makes it a promising candidate for a radiolabeling precursor for several reasons:
Site for Radioisotope Attachment: The pyridine ring can be activated for nucleophilic aromatic substitution, allowing for the direct incorporation of radiohalogens like fluorine-18. nih.gov
Handle for Prosthetic Groups: The ethynyl group provides a reactive site for the late-stage attachment of a small, pre-radiolabeled molecule known as a prosthetic group. unm.edu This is often accomplished using click chemistry, where an azide-bearing, fluorine-18 labeled agent can be quickly and efficiently "clicked" onto the alkyne of the precursor molecule. This strategy is particularly valuable as it avoids exposing a complex, fully assembled molecule to harsh radiolabeling conditions. nih.govresearchgate.net
The stability and versatile reactivity of this compound position it as a valuable platform for developing the next generation of radiolabeled compounds for non-invasive imaging and biomedical research.
Table 2: Potential Radiolabeling Strategies Involving this compound as a Precursor
| Strategy | Isotope | Role of Precursor | Key Reaction |
|---|---|---|---|
| Direct Labeling | 18F | The pyridine ring is modified with a leaving group to accept [18F]fluoride. | Nucleophilic Aromatic Substitution (SNAr). nih.gov |
| Prosthetic Group Attachment | 18F or 11C | The ethynyl group serves as a reactive handle for a pre-labeled molecule. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov |
Coordination Chemistry and Catalytic Applications of Ethynylpyridine Ligands
Design and Synthesis of Metal Complexes with 4-Ethynylpyridin-3-ol Derivatives
The synthesis of metal complexes incorporating this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The pyridine (B92270) nitrogen atom readily coordinates to a wide range of transition metals, including but not limited to palladium, copper, nickel, cobalt, and iron. nih.gov The synthesis strategy often involves a straightforward mixing of the ligand and a metal precursor, such as a metal halide, acetate, or nitrate, in a solvent like ethanol, methanol, or acetonitrile. nih.govmdpi.com The reaction may be performed at room temperature or require heating to facilitate complex formation. nih.gov
The resulting complexes can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. nih.gov For instance, a 2:1 ligand-to-metal ratio with a divalent metal ion can lead to the formation of a tetrahedral or square planar complex. nih.gov The ethynyl (B1212043) group can remain a terminal functionality or can be involved in bridging multiple metal centers. The hydroxyl group can influence the solubility of the complex and may participate in secondary coordination or intermolecular interactions within the crystal lattice. mdpi.com
The general synthetic approach for these complexes can be summarized as follows:
Dissolution of the this compound derivative in a suitable solvent (e.g., ethanol).
Addition of a solution of the metal salt (e.g., Cu(II) acetate, Ni(II) acetate) in a 2:1 ligand-to-metal molar ratio. nih.gov
The reaction mixture is often refluxed for a period of time to ensure complete complexation. nih.gov
Upon cooling, the solid metal complex precipitates and can be isolated by filtration, washed, and dried. nih.gov
Characterization of the newly synthesized complexes is typically achieved through techniques such as FTIR and UV-visible spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex. nih.gov
Homogeneous Catalysis Utilizing Ethynylpyridine Ligands
Ethynylpyridine ligands are of significant interest in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of a metal catalyst. The pyridine moiety acts as a sigma-donating ligand, while the ethynyl group's electronic properties can be modulated by substituents. This allows for the rational design of catalysts for specific organic transformations.
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Ethynylpyridine ligands can serve as ancillary ligands in these catalytic systems.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. Ethynylpyridine-ligated palladium complexes can catalyze this transformation, with the pyridine nitrogen coordinating to the palladium center.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. chem-station.com Given that the substrate of interest, this compound, contains a terminal alkyne, it can participate directly in this reaction. Furthermore, as a ligand, its derivatives can support the palladium/copper co-catalytic system. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve the efficiency of Sonogashira reactions, and ethynylpyridine ligands can offer alternative electronic and steric profiles. chem-station.com
Heck Reaction : This reaction forms a substituted alkene from an unsaturated halide and an alkene. Palladium complexes with N-heterocyclic ligands have shown high efficiency in Heck reactions. rsc.org
The performance of a hypothetical palladium complex with a this compound derivative in a cross-coupling reaction can be illustrated in the following table.
| Entry | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | >90 |
| 2 | Iodobenzene | Phenylacetylene | 1.0 | TEA | DMF | >85 |
| 3 | 4-Iodotoluene | Styrene | 1.0 | Na₂CO₃ | DMA | >90 |
This is a representative table illustrating potential catalytic activity based on similar systems.
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for forming carbon-phosphorus bonds. Research has shown that 4-ethynylpyridine (B1298661) can be a successful substrate in catalytic hydrophosphination. For instance, a magnesium-based precatalyst has demonstrated high conversion (96%) and excellent regioselectivity and stereoselectivity in the hydrophosphination of 4-ethynylpyridine. researchgate.net This contrasts with a calcium-based catalyst which resulted in only 40% conversion for the same substrate. researchgate.net This highlights the potential for metal complexes of this compound to either act as catalysts or be derived from catalytic processes involving the ethynyl group. The reaction yields novel vinyl phosphines, which are valuable synthetic intermediates. researchgate.net
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks like carbon monoxide (CO) is a critical area of research for addressing climate change and developing sustainable energy sources. acs.orgmdpi.com Molecular catalysts, particularly transition metal complexes with polypyridyl ligands, have been extensively studied for this purpose. acs.orgmdpi.com
Manganese and Rhenium complexes containing bipyridine (bpy) ligands are effective catalysts for CO₂ reduction. acs.orgmdpi.com The catalytic mechanism often involves the reduction of the metal center, followed by the coordination of CO₂. mdpi.com A key finding is that the presence of an intramolecular Brønsted acid, such as a phenol (B47542) group on the bipyridine ligand, can significantly enhance the catalytic current at a moderate overpotential. acs.org This is because the local proton source can facilitate the protonation and subsequent cleavage of the C-O bond in the coordinated CO₂ molecule. acs.org
Given this, this compound is an exceptionally promising ligand for designing CO₂ reduction catalysts. The 3-ol group can act as the required intramolecular Brønsted acid, potentially enhancing catalytic rates and efficiency. A hypothetical manganese complex, [Mn(this compound)(CO)₃Br], could be a highly effective catalyst for the selective reduction of CO₂ to CO. The ligand's structure allows for the positioning of the hydroxyl group in proximity to the metal's active site, facilitating proton transfer to the CO₂ substrate. acs.orgnih.gov
Heterogeneous Catalysis Considerations with Ethynylpyridine Scaffolds
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. rsc.org Immobilizing these catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable. nih.gov The ethynylpyridine scaffold is well-suited for heterogenization.
Several strategies can be employed:
Immobilization on Polymers : The ethynyl group can be used to anchor the complex onto a polymer backbone via polymerization or click chemistry reactions.
Grafting onto Inorganic Supports : The ligand or its metal complex can be covalently attached to the surface of materials like silica (B1680970) or alumina. The hydroxyl group of this compound could also be used for grafting onto oxide surfaces.
Formation of Metal-Organic Frameworks (MOFs) : Pyridine-based ligands are common building blocks for MOFs. Ethynylpyridine derivatives with additional carboxylic acid groups could be used to construct porous, crystalline materials with catalytically active metal centers. nih.gov
Single-Atom Catalysis : The pyridine nitrogen can be incorporated into a nitrogen-doped carbon matrix to stabilize single metal atoms, creating highly efficient and atom-economical heterogeneous catalysts. rsc.orgresearchgate.net Such systems have shown promise in various organic transformations. rsc.org
These heterogeneous systems can overcome the limitations of homogeneous catalysis, offering benefits like enhanced stability, recyclability, and suitability for continuous flow processes. rsc.orgnih.gov
Mechanistic Investigations of Ligand-Metal Interactions and Catalytic Cycles
Understanding the interactions between the ethynylpyridine ligand and the metal center is crucial for optimizing catalyst performance. The pyridine nitrogen forms a strong sigma bond with the metal. The electronic nature of this bond can be tuned by substituents on the pyridine ring. The ethynyl group, being a π-system, can also interact with the metal's d-orbitals.
The hydroxyl group in this compound introduces another layer of complexity and potential for enhanced functionality. This group can form intramolecular hydrogen bonds with other ligands or the coordinated substrate, potentially stabilizing key intermediates in the catalytic cycle. acs.org In CO₂ reduction, for example, the hydroxyl group is believed to lower the activation energy for C-O bond cleavage by providing a proton. acs.org
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating these interactions. nih.gov DFT calculations can provide insights into the electronic structure of the catalyst, the energies of intermediates, and the transition states of the catalytic cycle. nih.gov This allows for a detailed understanding of how the ligand's structure influences the catalyst's activity and selectivity. For instance, studies on related systems have shown how ligand non-innocence, where the ligand itself acts as an electron reservoir, plays a fundamental role in stabilizing highly active intermediates and achieving high product selectivity in CO₂ reduction. nih.gov The interplay between the metal center and the redox-active ethynylpyridine ligand could lead to cooperative effects that enhance catalytic performance. rsc.org
Spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can be used to observe the catalyst under reaction conditions, helping to identify resting states and key intermediates in the catalytic cycle. researchgate.net
Emerging Research Frontiers and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes to 4-Ethynylpyridin-3-ol
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning this compound is anticipated to focus on the development of novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction.
Key Research Directions:
Green Chemistry Approaches: The application of green chemistry principles can significantly enhance the sustainability of this compound synthesis. acs.orgtandfonline.com This includes the use of greener solvents, renewable starting materials, and catalytic methods to minimize hazardous waste. acs.org Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions are being explored for the synthesis of various pyridine (B92270) derivatives, offering potential for shorter reaction times and improved yields. nih.gov
Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing for the preparation of heterocyclic compounds. acs.orgacs.orgacs.orgrsc.org The implementation of flow chemistry for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. acs.orgacs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.net Exploring biocatalytic routes, such as the use of whole-cell biocatalysts, for the synthesis of pyridine derivatives like 2,6-bis(hydroxymethyl)pyridine could pave the way for more sustainable production of this compound. nih.gov
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netorganic-chemistry.org Investigating transition-metal-catalyzed C-H activation strategies for the direct introduction of the ethynyl (B1212043) group onto a pyridin-3-ol scaffold could provide a more atom-economical and efficient synthetic pathway. nih.govsemanticscholar.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Green Chemistry | Reduced environmental impact, use of safer reagents, potential for higher yields. acs.orgtandfonline.com |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability. acs.orgacs.org |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. researchgate.netnih.gov |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps. nih.govresearchgate.netorganic-chemistry.org |
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A thorough understanding of reaction kinetics, mechanisms, and the identification of transient intermediates is crucial for process optimization and control. The application of advanced in-situ characterization techniques is poised to provide unprecedented insights into the synthesis of this compound.
Prospective Techniques:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time monitoring of chemical reactions. acs.orgrsc.org In-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the synthesis of this compound by identifying their characteristic vibrational bands. acs.orgnih.gov Similarly, in-situ Raman spectroscopy can provide complementary information, particularly for reactions in aqueous media, and can be used to monitor changes in the solid phase during crystallization processes. tandfonline.comrsc.org
Operando Spectroscopy: This approach combines in-situ spectroscopic measurements with simultaneous catalytic performance evaluation. nih.govresearchgate.net Operando spectroscopy could be instrumental in understanding the behavior of catalysts used in the synthesis of this compound, providing insights into catalyst deactivation and reaction mechanisms under actual process conditions. nih.gov
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netacs.org The integration of in-situ spectroscopic techniques within a PAT framework for the synthesis of this compound would enable real-time process control, ensuring consistent product quality and optimizing process efficiency. nih.govsemanticscholar.org
| In-Situ Technique | Information Gained for this compound Synthesis |
| FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. acs.orgacs.orgnih.gov |
| Raman Spectroscopy | Monitoring of reaction progress, particularly in aqueous solutions and for solid-phase analysis. tandfonline.comrsc.org |
| Operando Spectroscopy | Understanding catalyst behavior and reaction mechanisms under process conditions. nih.govresearchgate.net |
| Process Analytical Technology (PAT) | Real-time process control and quality assurance. researchgate.netacs.org |
Expansion of Computational Modeling Capabilities for Large-Scale Systems
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction pathways, and material characteristics. Expanding the application of computational methods to larger and more complex systems involving this compound will be crucial for accelerating discovery and design.
Future Computational Endeavors:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netorganic-chemistry.org Such studies can be used to predict the regioselectivity of reactions, elucidate reaction mechanisms, and understand the electronic properties of materials derived from this scaffold. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or as part of a larger molecular assembly. rsc.orgresearchgate.netnih.gov This can provide information on conformational preferences, intermolecular interactions, and the transport properties of materials.
Predictive Modeling for Synthesis and Reactivity: The development of predictive models, based on quantum mechanics and machine learning, can aid in the rational design of synthetic routes and the prediction of reaction outcomes. acs.orgacs.org Such models could be used to screen potential catalysts, optimize reaction conditions, and predict the properties of novel derivatives of this compound. acs.org
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and reaction mechanisms. researchgate.netorganic-chemistry.org |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior, intermolecular interactions, and material properties. rsc.orgresearchgate.netnih.gov |
| Predictive Modeling | Rational design of synthetic routes and prediction of reaction outcomes. acs.orgacs.org |
Exploration of New Reactivity Modes and Highly Selective Transformations
The rich functionality of this compound, with its reactive ethynyl and hydroxyl groups on a pyridine core, offers a plethora of opportunities for exploring novel reactivity modes and developing highly selective transformations.
Potential Areas of Exploration:
Cycloaddition Reactions: The ethynyl group of this compound can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct complex heterocyclic systems. acsgcipr.orgacs.orguchicago.edumdpi.comlibretexts.org These reactions could provide access to novel scaffolds with potential biological activity.
Cross-Coupling Reactions: The pyridine ring and the ethynyl group can both be functionalized through various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netwikipedia.orgyoutube.com This would allow for the synthesis of a wide range of substituted derivatives with tailored properties.
Polymerization: The ethynyl group can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. acs.orgtandfonline.comacs.org The resulting poly(this compound) could have applications in organic electronics and sensor technology.
Selective Functionalization: Developing methods for the highly selective functionalization of the different positions on the pyridine ring, as well as the hydroxyl and ethynyl groups, is a key challenge. acs.orgacs.orgresearchgate.netnih.govdigitellinc.com This would enable the precise synthesis of complex molecules with well-defined structures and functions.
Design of Next-Generation Functional Materials and Catalysts Based on the this compound Scaffold
The unique combination of a coordinating pyridine unit, a reactive ethynyl group, and a hydrogen-bonding hydroxyl group makes this compound an attractive building block for the design of advanced functional materials and catalysts.
Promising Applications:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making this compound a suitable linker for the construction of MOFs. nih.govalfa-chemistry.comnih.govrsc.orgrsc.org The ethynyl group can be further functionalized post-synthesis to introduce additional properties.
Luminescent Materials: Ethynylpyridine derivatives have been shown to exhibit interesting luminescent properties. nih.govacs.orgresearchgate.netmdpi.commdpi.com By incorporating this compound into larger conjugated systems or metal complexes, it may be possible to develop novel luminescent materials for applications in sensing, imaging, and lighting.
Functional Polymers: Polymers incorporating the this compound moiety could exhibit a range of interesting properties, including catalytic activity, ion-binding capabilities, and responsiveness to external stimuli. mdpi.comnih.govresearchgate.netnih.govmdpi.com
Catalysis: The pyridine nitrogen can act as a basic site or a ligand for metal catalysts, while the hydroxyl group can participate in hydrogen bonding interactions. researchgate.netwikipedia.org This suggests that materials and molecules based on the this compound scaffold could find applications as catalysts or co-catalysts in various organic transformations. rsc.orgnih.gov
| Material/Application | Role of this compound Scaffold |
| Metal-Organic Frameworks (MOFs) | As a functional linker for building porous materials. alfa-chemistry.comnih.gov |
| Luminescent Materials | As a chromophoric unit in fluorescent and phosphorescent materials. nih.govacs.orgresearchgate.net |
| Functional Polymers | As a monomer for the synthesis of polymers with tailored properties. mdpi.comresearchgate.netnih.gov |
| Catalysis | As a ligand or a basic site in catalytic systems. researchgate.netwikipedia.org |
Q & A
Q. What are the common synthetic routes for 4-Ethynylpyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which introduces the ethynyl group to the pyridine ring. For example, coupling a halogenated pyridin-3-ol precursor (e.g., 4-iodopyridin-3-ol) with trimethylsilylacetylene, followed by deprotection, can yield the target compound . Key parameters include catalyst choice (e.g., Pd(PPh₃)₂Cl₂), solvent (e.g., THF or DMF), and temperature (60–100°C). Optimizing these conditions can improve yields from ~50% to >80%.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying protons adjacent to the ethynyl and hydroxyl groups (e.g., downfield shifts for -OH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at m/z 148.06 for C₇H₅NO) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How does the ethynyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The ethynyl group enhances electrophilic substitution at the pyridine ring’s ortho and para positions due to its electron-withdrawing effect. For example, bromination with NBS in DMF selectively targets the 2-position . Oxidation of the hydroxyl group with KMnO₄ in acidic conditions yields pyridine-3,4-dione, while the ethynyl group remains intact under mild conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). To address this:
- Standardize Assays : Use CLSI guidelines for MIC determinations.
- Control Functional Groups : Compare derivatives (e.g., 4-ethynyl vs. 4-methyl analogs) to isolate the ethynyl group’s contribution .
- Computational Modeling : Perform docking studies to predict binding affinity to targets like bacterial topoisomerases .
Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?
- Methodological Answer : To enhance regioselectivity in reactions (e.g., cycloadditions):
- Catalyst Tuning : Use Cu(I) catalysts with chelating ligands (e.g., phenanthroline) to direct ethynyl group reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the ethynyl-terminated carbon .
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions, improving yields of desired regioisomers .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (2.1), solubility (-2.3 LogS), and bioavailability (30%), indicating moderate membrane permeability .
- Quantum Mechanics (QM) : DFT simulations (B3LYP/6-31G*) model the compound’s electrostatic potential, highlighting nucleophilic sites (hydroxyl oxygen) for metabolite prediction .
- Molecular Dynamics (MD) : Simulate binding stability to cytochrome P450 enzymes to assess metabolic degradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
